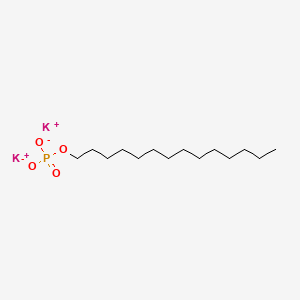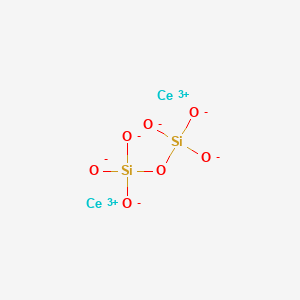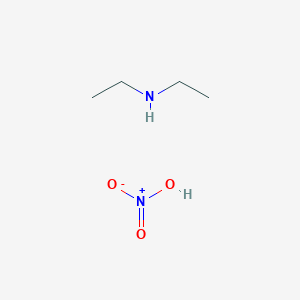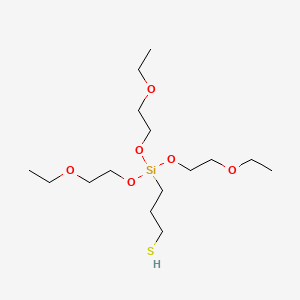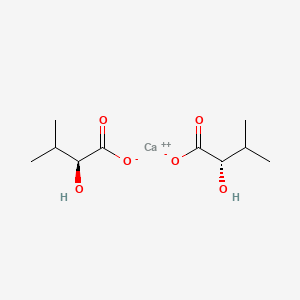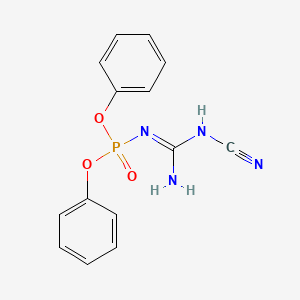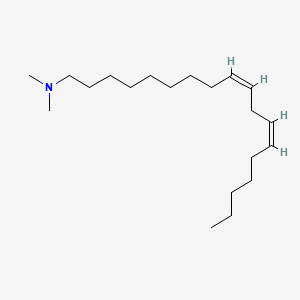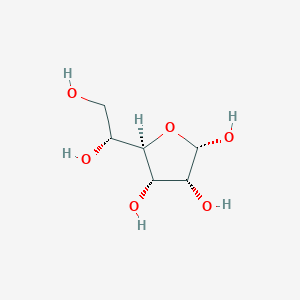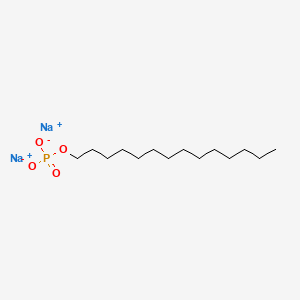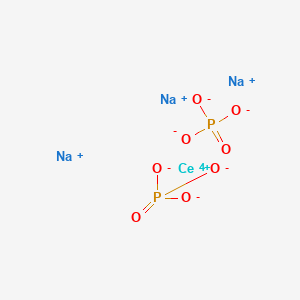
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate is a chemical compound that consists of a triazine ring substituted with three amino groups and two phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tri(1,3,5-triazine-2,4,6-triamine) diphosphate typically involves the trimerization of cyanamide or cyanogen chloride to form the triazine ring. The amino groups are introduced through nucleophilic substitution reactions, where cyanuric chloride reacts with ammonia or amines . The phosphate groups are then added through phosphorylation reactions using phosphoric acid or phosphorus oxychloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate groups to phosphites or hypophosphites.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, phosphates, phosphites, and other related compounds .
Scientific Research Applications
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of tri(1,3,5-triazine-2,4,6-triamine) diphosphate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and interact with nucleic acids. The exact mechanism depends on the specific application and the target organism or system .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a stabilizer for chlorine.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Utilized in coordination chemistry and as a ligand in metal-organic frameworks.
Uniqueness
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate is unique due to its combination of amino and phosphate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the development of advanced materials .
Properties
CAS No. |
85068-66-2 |
|---|---|
Molecular Formula |
C9H22N18O7P2 |
Molecular Weight |
556.34 g/mol |
IUPAC Name |
phosphono dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/3C3H6N6.H4O7P2/c3*4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h3*(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6) |
InChI Key |
MNOBSBCVDHHXLK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


